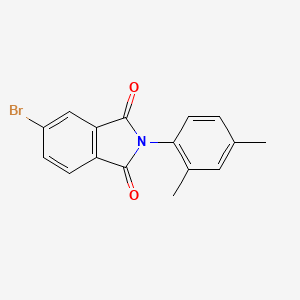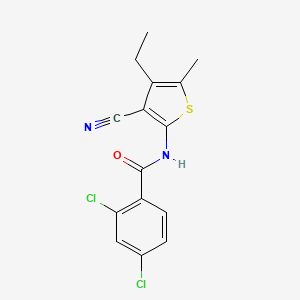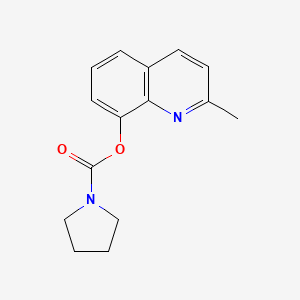![molecular formula C15H19N3O3 B5870535 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)
1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine is a compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the induction of apoptosis, a programmed cell death process. This compound may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine has been shown to have cytotoxic effects on cancer cells. It has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine in lab experiments is its potential as a photosensitizer in photodynamic therapy. This compound has also been shown to have anticancer activity against several cancer cell lines, making it a promising candidate for further drug development studies. However, the yield of the synthesis method for this compound is relatively low, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine. One direction is to further investigate its mechanism of action and its potential use in cancer treatment. Another direction is to optimize the synthesis method for this compound to increase the yield and scalability of its production. Additionally, further studies could be conducted to explore the potential of this compound in other areas of medicinal chemistry, such as antimicrobial or antiviral agents.
Synthesemethoden
The synthesis of 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine involves the reaction of 1-ethylpiperazine with 3-nitrocinnamaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition reaction followed by an intramolecular cyclization to form the desired product. The yield of this reaction is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine has been studied for its potential use in drug development. It has been shown to have anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethylpiperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-16-8-10-17(11-9-16)15(19)7-6-13-4-3-5-14(12-13)18(20)21/h3-7,12H,2,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFLBUOTMDPGEA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)


![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)

![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)